molecular formula C6H6N4O B2783745 1-Hydroxybenzotriazol-5-amine CAS No. 352643-36-8

1-Hydroxybenzotriazol-5-amine

Cat. No.: B2783745
CAS No.: 352643-36-8
M. Wt: 150.141
InChI Key: GZOKHDUCLASGDC-UHFFFAOYSA-N
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Description

1-Hydroxybenzotriazol-5-amine is an organic compound that is a derivative of benzotriazole. It is known for its utility in various chemical reactions, particularly in peptide synthesis. This compound is a white crystalline powder and is often used to suppress racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxybenzotriazol-5-amine can be synthesized through several methods. One common method involves the reaction of benzotriazole with hydroxylamine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. The process includes the careful control of reaction parameters such as temperature, pH, and solvent concentration to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxybenzotriazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzotriazole derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

1-Hydroxybenzotriazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxybenzotriazol-5-amine involves its ability to form activated esters with carboxylic acids. These activated esters are highly reactive and facilitate the formation of amide bonds in peptide synthesis. The compound acts as a coupling agent, reducing the activation energy required for the reaction and thereby increasing the overall efficiency .

Comparison with Similar Compounds

1-Hydroxybenzotriazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to improve peptide synthesis efficiency and reduce racemization, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

1-hydroxybenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKHDUCLASGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352643-36-8
Record name 5-amino-1H-1,2,3-benzotriazol-1-ol
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